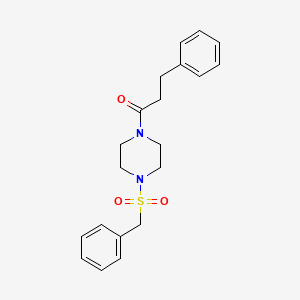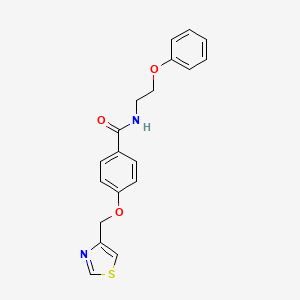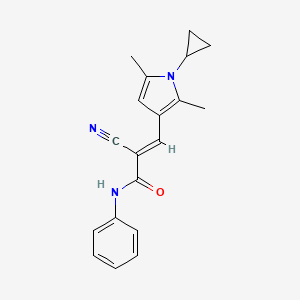
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopropyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 1-cyclopropyl-2,5-dimethyl-1H-pyrrole with acryloyl chloride to form an intermediate, which is then reacted with phenylamine and cyanogen bromide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
- 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)acrylic acid
Uniqueness
Compared to similar compounds, 2-cyano-3-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-phenylprop-2-enamide is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-10-15(14(2)22(13)18-8-9-18)11-16(12-20)19(23)21-17-6-4-3-5-7-17/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZUXNOYLLJFNN-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B7480935.png)
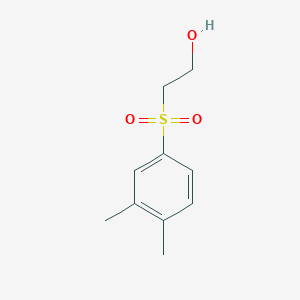
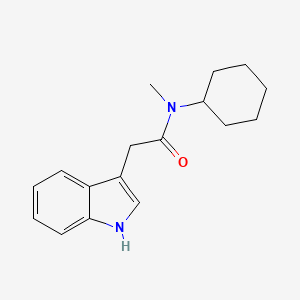
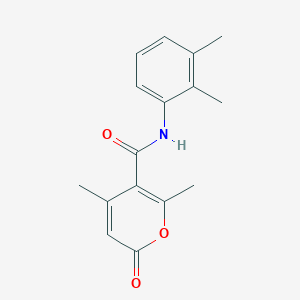
![N,N-dimethyl-4-[[2-[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]acetyl]amino]benzamide](/img/structure/B7480953.png)
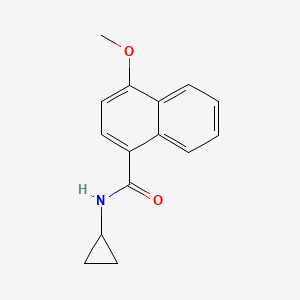
![[1-(4-Nitrophenyl)-2-oxo-2-phenylethyl] acetate](/img/structure/B7480977.png)
![2-[(4-bromophenyl)formamido]-N-(propan-2-yl)acetamide](/img/structure/B7480979.png)
![Morpholin-4-yl-[1-(2-phenylquinoline-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B7480985.png)
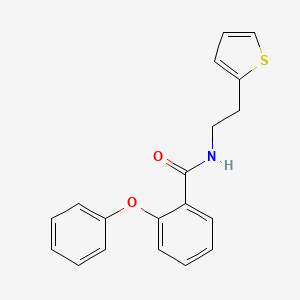
![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)
